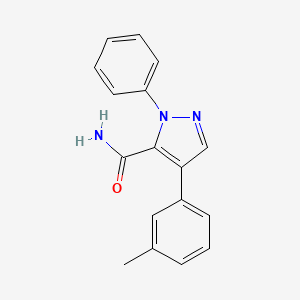
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide is a heterocyclic compound with a pyrazole ring structure. This compound is known for its diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The presence of both phenyl and m-tolyl groups attached to the pyrazole ring enhances its chemical reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide typically involves the reaction of a suitable chalcone with hydrazine derivatives. One common method involves the condensation of a chalcone with hydrazine hydrate in the presence of an acid catalyst, such as glacial acetic acid, under reflux conditions. The reaction is monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the reaction under milder conditions and improve the overall yield .
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes such as acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system. This inhibition can result in various physiological effects, including altered neurotransmission and potential neurotoxicity . Additionally, the compound’s ability to generate reactive oxygen species (ROS) can contribute to its antimicrobial and anticancer activities by inducing oxidative stress in target cells .
Comparación Con Compuestos Similares
1-Phenyl-4-(m-tolyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:
1-Phenyl-4-(o-tolyl)-1H-pyrazole-5-carboxamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide: A pyrazoline derivative with different substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the m-tolyl group provides distinct steric and electronic effects compared to other similar compounds.
Propiedades
Fórmula molecular |
C17H15N3O |
|---|---|
Peso molecular |
277.32 g/mol |
Nombre IUPAC |
4-(3-methylphenyl)-2-phenylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H15N3O/c1-12-6-5-7-13(10-12)15-11-19-20(16(15)17(18)21)14-8-3-2-4-9-14/h2-11H,1H3,(H2,18,21) |
Clave InChI |
QTHHKZFKRJGHDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C2=C(N(N=C2)C3=CC=CC=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B11773899.png)




![2-Methyl-5-phenyl-1H-benzo[d]imidazole](/img/structure/B11773943.png)

![4-Chloro-2-(4-methoxyphenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B11773948.png)



![2-(2-Bromophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B11773963.png)

